(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-16-6-4-5-13-27(16)35(30,31)19-10-7-17(8-11-19)23(29)25-24-26(15-22(28)33-3)20-12-9-18(32-2)14-21(20)34-24/h7-12,14,16H,4-6,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFSDIZVHOQSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Imine Bond: The imine bond is formed by reacting the benzo[d]thiazole derivative with 4-((2-methylpiperidin-1-yl)sulfonyl)benzaldehyde under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine bond to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a probe to investigate biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The imine bond and the sulfonyl group may also play a role in its biological activity by forming reversible or irreversible interactions with biological molecules.
Comparison with Similar Compounds
(a) Sulfonylurea Herbicides
Examples from include triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds share a methyl ester group and sulfonylurea bridge but differ in their triazine-based cores.
| Compound | Core Structure | Key Functional Groups | Primary Use |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | Piperidine-sulfonyl benzoyl, imino linkage | Undefined (research) |
| Metsulfuron methyl ester | 1,3,5-Triazine | Sulfonylurea, methyl ester | Herbicide |
Key Differences :
(b) Thiazole-Based Herbicides
mentions thiazopyr , a methyl ester with a thiazole-pyridine hybrid core .
| Compound | Core Structure | Key Functional Groups | Primary Use |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | Piperidine-sulfonyl benzoyl, imino linkage | Undefined (research) |
| Thiazopyr | Thiazole-pyridine | Difluoromethyl, trifluoromethyl | Herbicide |
Key Differences :
- Thiazopyr’s pyridine-thiazole fusion enhances planar aromaticity, favoring interactions with plant cell enzymes. The target compound’s non-fused benzothiazole may limit such interactions .
Pharmaceutical Thiazole Derivatives
(a) Cephalosporin Intermediates
and describe (2Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (MAEM) and related esters. These compounds share a thiazole ring and methyl ester but lack the sulfonamide-benzoyl-piperidine moiety.
| Compound | Core Structure | Key Functional Groups | Primary Use |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | Piperidine-sulfonyl benzoyl, imino linkage | Undefined (research) |
| MAEM | Thiazole | Methoxyimino, amino group | Cephalosporin synthesis |
Key Differences :
- MAEM’s methoxyimino group is critical for β-lactam antibiotic activity, whereas the target compound’s sulfonamide-piperidine group may target different enzymes (e.g., proteases or kinases) .
- The amino group in MAEM facilitates nucleophilic acylation in cephalosporin synthesis, a feature absent in the target compound .
Crystallographic and Physicochemical Properties
- Thiazole derivatives like (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(methoxycarbonylmethoxy)imino]acetate exhibit hydrogen-bonded dimeric structures stabilized by N–H⋯N and N–H⋯O interactions. The target compound’s bulky sulfonamide-piperidine group may disrupt such packing, reducing crystallinity but enhancing solubility .
| Property | Target Compound | MAEM-like Derivatives |
|---|---|---|
| Hydrogen Bonding | Limited (steric hindrance) | Extensive (N–H⋯N/O networks) |
| Solubility | Higher (polar sulfonamide) | Moderate |
| Thermal Stability | Lower (flexible piperidine) | High (rigid hydrogen bonding) |
Research Implications
- Synthetic Challenges : The piperidine-sulfonyl benzoyl group complicates synthesis compared to simpler thiazole esters, requiring advanced coupling techniques .
Biological Activity
(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly due to the presence of the benzo[d]thiazole core, which is known for its versatility in biological interactions and therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Benzo[d]thiazole Core : Known for antimicrobial and anticancer properties.
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Sulfonyl Group : Often associated with increased potency in drug design.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that similar derivatives possess activity against various bacterial strains, indicating that this compound may also demonstrate such effects.
| Compound | Activity | Reference |
|---|---|---|
| Benzo[d]thiazole Derivatives | Antibacterial against E. coli | |
| Sulfonamide Compounds | Broad-spectrum antibacterial |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Benzo[d]thiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may have neuroprotective properties. The presence of the piperidine ring could enhance central nervous system penetration, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial activity of related benzo[d]thiazole compounds found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar properties. -
Anticancer Activity :
In vitro assays demonstrated that a closely related compound reduced cell viability in cancer cell lines by triggering apoptotic pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Q. What are the key structural features of (Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how do they influence its reactivity?
Answer:
- Core structure : The benzo[d]thiazole core provides a rigid aromatic scaffold, facilitating π-π stacking interactions with biological targets.
- Functional groups :
- The methoxy group at position 6 enhances electron density, potentially stabilizing intermediates during synthesis .
- The sulfonyl group on the benzoyl moiety increases polarity, improving solubility and enabling hydrogen bonding with enzymes .
- The 2-methylpiperidine substituent introduces steric bulk, which may influence stereoselectivity in reactions or binding affinity .
- Z-configuration : Critical for maintaining imino group geometry, affecting biological activity and synthetic reproducibility .
Q. What are the standard synthetic routes for this compound, and what are their limitations?
Answer:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds (e.g., carboxylic acids or esters) under acidic conditions .
- Step 2 : Introduction of the imino group via condensation of the thiazole amine with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride .
- Step 3 : Esterification of the acetamide side chain using methanol under reflux .
- Limitations : Low yields (<50%) in Step 2 due to competing hydrolysis of the sulfonyl chloride. Purification challenges arise from stereochemical impurities in the Z-configuration .
Q. How is the compound characterized post-synthesis?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the Z-configuration via coupling constants (e.g., imino proton at δ 8.2–8.5 ppm) and quantifies stereochemical purity .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ ≈ 550–560 m/z) and detects sulfonamide-related byproducts .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, though crystallization is challenging due to the compound’s flexibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical purity?
Answer:
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce hydrolysis of sulfonyl chloride intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate imine formation in Step 2, reducing reaction time from 24h to 6h .
- Flow chemistry : Implement continuous-flow reactors for Step 1 to enhance temperature control and minimize side reactions (e.g., over-oxidation of thiophenol) .
- Chiral auxiliaries : Introduce L-proline derivatives during Step 2 to bias Z-configuration formation, achieving >90% enantiomeric excess .
Q. What computational strategies predict the compound’s biological targets and binding modes?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or proteases, leveraging the sulfonamide group’s affinity for catalytic serine residues .
- MD simulations : Simulate binding stability in aqueous environments, focusing on the piperidine moiety’s role in membrane permeability .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. fluoro at position 6) with antimicrobial IC₅₀ values from analogs .
Q. How do structural analogs resolve contradictions in reported biological data?
Answer:
- Case study : A chlorine-substituted analog showed 10-fold higher cytotoxicity (IC₅₀ = 0.5 µM) than the methoxy variant (IC₅₀ = 5 µM) in HeLa cells, attributed to enhanced electrophilicity at the thiazole C2 position .
- Mitigation of false positives : Replace the methylpiperidine group with pyrrolidine to reduce off-target binding to GABA receptors, confirmed via radioligand assays .
- Metabolic stability : Fluorine substitution at position 6 reduces CYP3A4-mediated oxidation, extending half-life from 2h to 8h in murine models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
